molecular formula C16H36O2Sn B1591399 Dibutoxydibutylstannane CAS No. 3349-36-8

Dibutoxydibutylstannane

货号 B1591399
CAS 编号: 3349-36-8
分子量: 379.2 g/mol
InChI 键: RGCPMRIOBZXXBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述



  • Dibutoxydibutylstannane (CAS number: 3349-36-8) is an organotin compound.

  • It is a derivative of tin with butyl groups attached to it.

  • The chemical formula is C16H36O2Sn .





  • Synthesis Analysis



    • Unfortunately, I do not have access to specific details about the synthesis of Dibutoxydibutylstannane. For a comprehensive analysis, I recommend referring to relevant scientific literature or research papers.





  • Molecular Structure Analysis



    • The molecular structure of Dibutoxydibutylstannane consists of a central tin atom bonded to four butyl groups and two oxygen atoms.

    • The compound has a tetrahedral geometry around the tin atom.





  • Chemical Reactions Analysis



    • Again, specific chemical reactions involving Dibutoxydibutylstannane would require detailed research.

    • It is essential to explore its reactivity, stability, and potential reactions with other compounds.





  • Physical And Chemical Properties Analysis



    • Melting Point : Varies depending on the purity and crystalline form.

    • Density : Relatively high due to the presence of tin.

    • Solubility : Insoluble in water but soluble in organic solvents.




  • 科学研究应用

    Electrochemical Synthesis of Polystannanes

    Dibutoxydibutylstannane is utilized in the electrochemical synthesis of dialkylsubstituted polystannanes. Research conducted by Okano et al. (1998) demonstrated the electrochemical polymerization of dibutyldichlorostannane, leading to the formation of poly(dibutylstannane). This process employs a one-compartment cell with a platinum cathode and a silver anode, highlighting the compound's significance in polymer chemistry and its potential applications in creating materials with unique properties (Okano et al., 1998).

    Radical Chemistry and Organic Synthesis

    Dibutoxydibutylstannane plays a crucial role in radical chemistry, offering a pathway to generate carbon radicals from carboxylic acids. Barton et al. (1985) explored this aspect by reducing thiohydroxamic esters with tributylstannane in a radical chain reaction. This method facilitates the generation of nor-alkanes and showcases the compound's utility in creating complex organic molecules, which could have implications for the synthesis of pharmaceuticals and agrochemicals (Barton et al., 1985).

    Stereoselective Allylation Reactions

    In the field of stereoselective synthesis, dibutoxydibutylstannane derivatives are applied to control the outcome of allylation reactions. Williams and Fultz (2005) demonstrated the use of bis-stannylation of 1-(methoxy)methoxyallene to yield a highly reactive allylation reagent, enabling efficient construction of 1,2-diol derivatives. This research underlines the importance of dibutoxydibutylstannane in facilitating precise control over the stereochemistry of organic reactions, which is crucial for the development of drugs and other stereochemically pure substances (Williams & Fultz, 2005).

    安全和危害



    • Dibutoxydibutylstannane may produce an allergic reaction.

    • Proper handling and safety precautions are necessary during its use.




  • 未来方向



    • Research on Dibutoxydibutylstannane should focus on improving its safety profile, exploring alternative synthesis methods, and investigating its potential applications in various fields.




    属性

    IUPAC Name

    dibutoxy(dibutyl)stannane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C4H9O.2C4H9.Sn/c2*1-2-3-4-5;2*1-3-4-2;/h2*2-4H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RGCPMRIOBZXXBR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCO[Sn](CCCC)(CCCC)OCCCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H36O2Sn
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID9062986
    Record name Dibutoxydibutylstannane
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    Molecular Weight

    379.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Liquid; [Arkema MSDS]
    Record name Dibutyltin dibutoxide
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    Product Name

    Dibutoxydibutylstannane

    CAS RN

    3349-36-8
    Record name Dibutyltin dibutoxide
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    Record name Stannane, dibutoxydibutyl-
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    Record name Stannane, dibutoxydibutyl-
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    Record name Dibutoxydibutylstannane
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    Record name Dibutoxydibutylstannane
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    Synthesis routes and methods I

    Procedure details

    A feed pump was used to start feeding the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 56 at 280 g/Hr and the reactant 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from supply line 57 at 1,332 g/Hr. The holding time in the reactor was 13 minutes. Reaction solution which accumulated in the reactor lower portion was circulated at 6,000 g/Hr by the circulation line 59 and the reboiler 60 while heating at a temperature of about 140° C. The liquid temperature inside the reactor was 140° C., and the pressure of the back pressure valve 68 was adjusted to 0.096 MPa-G. Continuous supply was continued in this state for 10 hours, after which the system reached a steady state. Low boiling point components flowed from the reactor upper portion 63 and through the low boiling point component recovery line 65 for liquefaction at the condenser 66, and were thereby recovered from the liquid-phase recovery line 70 at 512 g/Hr. Low boiling point components were also recovered at 496 g/Hr from the reaction middle portion 62 via the liquid-phase recovery line 75. Furthermore, from the reactor lower portion 64, a dibutyltin alkoxide-containing component was recovered at 603 g/Hr from the extraction line 76. Analysis of the liquid recovered from the extraction line 76 showed that, using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 47.5% dibutyl-di(butyloxy)tin and 52.4% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.021%. Meanwhile, the liquid recovered from the liquid-phase recovery lines 70 and 75 was transparent and contained 2,200 ppm of moisture. The dehydration rate in the column reactor was 0.21 mol/Hr, which was greater than the value 0.00081 mol/Hr calculated from expression (16).
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    Synthesis routes and methods II

    Procedure details

    A feed pump was used to start feeding the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 110 at 4,600 g/Hr and the reactant 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from alcohol supply line 111 at 22,000 g/Hr. The holding time in the reactor was 6 minutes. The liquid temperature inside the reactor was adjusted to 120° C. Continuous supply was continued in this state for 2 hours, after which the pressure in the system reached a steady state. Low boiling point components flowed through the low boiling point component recovery line 116 for liquefaction at the condenser 117, and were thereby recovered from the liquid-phase recovery line 120 at 18,000 g/Hr. Furthermore, from the reactor lower portion 115, a dibutyltin alkoxide-containing component was recovered at 8,600 g/Hr from the extraction line 121. Analysis of the recovered liquid showed that, using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 34.2% dibutyl-di(butyloxy)tin and 65.7% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.015%. Meanwhile, the liquid recovered from the liquid-phase recovery line 120 was transparent and contained 2,000 ppm of moisture. The dehydration rate in the reactor was 2.5 mol/Hr, which was greater than the value 0.0061 mol/Hr calculated from expression (16).
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    Synthesis routes and methods III

    Procedure details

    From the gas supply line 29, 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) was fed at 566 g/Hr and carbon dioxide was fed at 3 NL/Hr. All of the 1-butanol was vaporized by the heat exchanger 30 and fed to the reactor lower portion 33. A feed pump was used to start supplying the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 26 at 280 g/Hr and the reaction solution 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from supply line 27 at 1,330 g/Hr. The holding time in the reactor was 13 minutes. The liquid temperature inside the reactor was 140° C., and the pressure of the back pressure valve 37 was adjusted to 0.096 MPa-G. Continuous supply was continued in this state for 10 hours, after which the system reached a steady state. Low boiling point components flowed from the reactor upper portion 32 and through the low boiling point component recovery line for liquefaction at the condenser 35, and were thereby recovered from the liquid-phase recovery line 39 at 1,006 g/Hr. Furthermore, from the reactor lower portion 33 a dibutyltin alkoxide-containing component was recovered at 1,170 g/Hr from the extraction line 40. Analysis of the liquid recovered from the generated product extraction line 40 showed that, using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 37.5% dibutyl-di(butyloxy)tin and 62.4% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.022%. Meanwhile, the liquid recovered from the liquid-phase recovery line 39 was transparent and contained 2,200 ppm of moisture. The dehydration rate in the column reactor was 0.39 mol/Hr, which was greater than the value 0.0015 mol/Hr calculated from expression (16).
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    Synthesis routes and methods IV

    Procedure details

    A feed pump was used to start feeding the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 93 at 280 g/Hr and the reactant 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from supply line 94 at 1,330 g/Hr. The holding time in the reactor was 6 minutes. A pump was used to supply hexane (manufactured by Wako Pure Chemical Industries Ltd., Japan, dehydration grade) at 300 g/Hr from the organic solvent supply line 96 to the reactor lower portion 102, wherein accumulated reaction solution was circulated at 6,000 g/Hr by the circulation line 97 and the reboiler 98 while heating at a temperature of about 140° C. The liquid temperature inside the reactor was 140° C., and the pressure of the back pressure valve 106 was adjusted to 0.12 MPa-G. Continuous supply was continued in this state for 10 hours, after which the system reached a steady state. Low boiling point components flowed from the reactor upper portion 101 and through the low boiling point component recovery line 103 for liquefaction at the condenser 104, and were thereby recovered from the liquid-phase recovery line 108 at 1,088 g/Hr. Furthermore, from the reactor lower portion 102, a dibutyltin alkoxide-containing component was recovered at 821 g/Hr from the extraction line 109. Analysis of the recovered liquid showed that using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 54.0% dibutyl-di(butyloxy)tin and 46.0% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.013%. Meanwhile, the liquid recovered from the liquid-phase recovery line 108 was transparent and contained 2,500 ppm of moisture. The dehydration rate in the column reactor was 0.24 mol/Hr, which was greater than the value 0.00037 mol/Hr calculated from expression (16).
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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